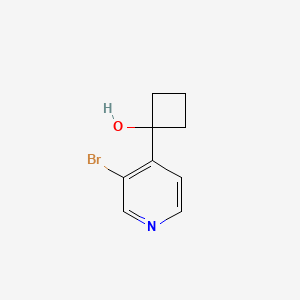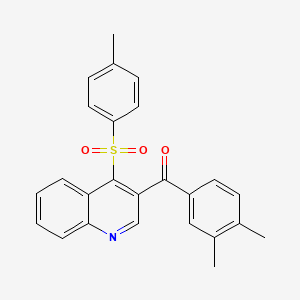
1-(3-Bromopyridin-4-yl)cyclobutanol
概要
説明
1-(3-Bromopyridin-4-yl)cyclobutanol is an organic compound with the molecular formula C9H10BrNO . It has a molecular weight of 228.089. The IUPAC name for this compound is 1-(3-bromo-4-pyridyl)cyclobutanol .
Molecular Structure Analysis
The InChI code for 1-(3-Bromopyridin-4-yl)cyclobutanol is 1S/C9H10BrNO/c10-8-6-11-5-2-7(8)9(12)3-1-4-9/h2,5-6,12H,1,3-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1-(3-Bromopyridin-4-yl)cyclobutanol is a solid at room temperature . It should be stored in a dry environment at 2-8°C .科学的研究の応用
Analytical Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique used for identifying and characterizing 1-(3-Bromopyridin-4-yl)cyclobutanol. NMR provides detailed information about the molecule, such as the number and types of hydrogen and carbon atoms, chemical shifts, and coupling patterns. Other techniques like mass spectrometry and X-ray crystallography are also utilized alongside NMR for more comprehensive structural analysis.
Biological Properties
Research has explored the cytotoxic effects of 1-(3-Bromopyridin-4-yl)cyclobutanol on breast cancer cells, indicating its potential in anti-cancer drug development. However, the broader spectrum of its biological properties remains under-researched and warrants further investigation.
Toxicity and Safety in Scientific Experiments
Currently, there is no substantial evidence pointing to specific toxicity or safety concerns associated with this compound in a research context. Nonetheless, standard precautions are advised due to its reactive nature.
Applications in Scientific Experiments
This compound is a versatile building block in synthesizing biologically active molecules and serves as a reagent in various organic reactions. Its potential as a cytotoxic agent against breast cancer cells is a notable area of interest.
Biotransformation Capabilities
Studies have shown that certain microorganisms, such as Burkholderia sp. MAK1, can metabolize pyridine derivatives, which include compounds similar to 1-(3-Bromopyridin-4-yl)cyclobutanol. This biotransformation process involves the hydroxylation of these derivatives, leading to the production of various metabolites. Such capabilities highlight the potential for bio-catalytic applications in chemical synthesis.
作用機序
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
特性
IUPAC Name |
1-(3-bromopyridin-4-yl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-6-11-5-2-7(8)9(12)3-1-4-9/h2,5-6,12H,1,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEXMEMRRQVXBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=C(C=NC=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopyridin-4-yl)cyclobutanol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2898249.png)
![3-(4-Bromophenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2898251.png)
![methyl 6-bromo-4-[4-(dimethylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2898255.png)

![5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone](/img/structure/B2898257.png)


![2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2898262.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-amino-4-chlorobenzoate](/img/structure/B2898263.png)

![2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid](/img/structure/B2898269.png)
![Benzo[d][1,3]dioxol-5-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2898270.png)
![[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2898271.png)